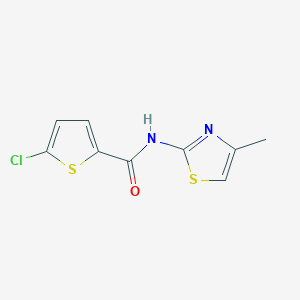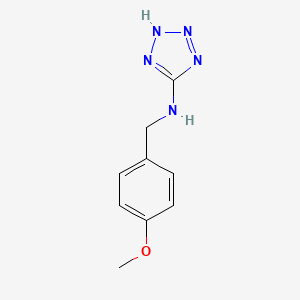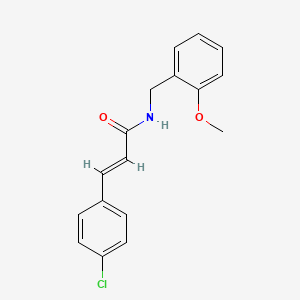![molecular formula C16H15NO5S2 B5727485 [(2-oxo-2-{4-[(phenylsulfonyl)amino]phenyl}ethyl)thio]acetic acid](/img/structure/B5727485.png)
[(2-oxo-2-{4-[(phenylsulfonyl)amino]phenyl}ethyl)thio]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-oxo-2-{4-[(phenylsulfonyl)amino]phenyl}ethyl)thio]acetic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as PSEA or N-(4-(phenylsulfonyl)phenethyl)-2-oxo-2-thioacetamide. It is a white crystalline powder with a molecular formula of C16H15NO4S2 and a molecular weight of 369.43 g/mol.
Wirkmechanismus
The mechanism of action of PSEA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PSEA has been shown to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
PSEA has been shown to have various biochemical and physiological effects. It exhibits anti-inflammatory effects by inhibiting the activity of COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. It also exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. PSEA has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
PSEA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It exhibits potent anti-inflammatory and anti-cancer effects, making it a valuable tool for studying these conditions. However, PSEA also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It may also have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on PSEA. One area of interest is the development of more soluble analogs of PSEA that can be administered in vivo. Another area of interest is the identification of the specific enzymes and signaling pathways that are targeted by PSEA. This can help to clarify the mechanism of action and identify potential new therapeutic targets. Additionally, further studies are needed to investigate the potential use of PSEA in other conditions such as neuroinflammation and cardiovascular disease.
In conclusion, [(2-oxo-2-{4-[(phenylsulfonyl)amino]phenyl}ethyl)thio]acetic acid is a promising compound for scientific research due to its potent anti-inflammatory, anti-cancer, and anti-diabetic properties. Its unique properties make it a valuable tool for studying various conditions, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of PSEA involves a multi-step process that includes the reaction of 4-chlorobenzene sulfonamide with 2-bromoethyl acetoacetate. The resulting product is then treated with thioacetic acid to form PSEA. The purity of the final product is confirmed using various analytical techniques such as HPLC and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
PSEA has been widely used in scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. PSEA has been shown to inhibit the activity of various enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response. It also exhibits cytotoxic effects on cancer cells and has been shown to induce apoptosis in leukemia and breast cancer cells.
Eigenschaften
IUPAC Name |
2-[2-[4-(benzenesulfonamido)phenyl]-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S2/c18-15(10-23-11-16(19)20)12-6-8-13(9-7-12)17-24(21,22)14-4-2-1-3-5-14/h1-9,17H,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCLWFQECRCXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5325029 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B5727410.png)

![N'-{[2-(1-naphthyloxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5727418.png)
![3-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5727420.png)
![1-(2-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5727427.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5727429.png)
![1-[(3-phenoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5727433.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5727447.png)



![N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5727483.png)
